molecular formula C8H7BrN2 B1292637 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 958358-00-4

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1292637
CAS RN: 958358-00-4
M. Wt: 211.06 g/mol
InChI Key: LIWNOYGPTTTZOS-UHFFFAOYSA-N
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Description

“5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” is a nitrogen-containing heterocyclic compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which is a biologically active scaffold containing pyrrole and pyrazine rings . The molecular formula of “5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine” is C8H7BrN2 .

Scientific Research Applications

Antimicrobial Activity

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine: derivatives have been explored for their potential as antimicrobial agents. The pyrrolopyrazine scaffold, to which this compound belongs, has shown effectiveness against various microbial strains. Researchers have synthesized numerous derivatives to test their efficacy in inhibiting microbial growth, with some compounds exhibiting promising results .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrrolopyrazine derivatives is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a new avenue for the treatment of chronic inflammatory diseases. The structural flexibility of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine allows for the optimization of its anti-inflammatory properties through medicinal chemistry approaches .

Antiviral Applications

Pyrrolopyrazine derivatives have been investigated for their antiviral activities. The ability of these compounds to interfere with viral replication makes them candidates for the development of new antiviral drugs. Research into the antiviral mechanisms of action for these derivatives is ongoing, with some showing inhibitory effects on key viral enzymes .

Antifungal Uses

Fungal infections pose a significant challenge due to the limited number of effective antifungal drugs. 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine and its derivatives are being studied for their antifungal properties. The goal is to develop compounds that can overcome drug resistance and provide more effective treatments for fungal diseases .

Antioxidant Effects

The antioxidant capacity of pyrrolopyrazine derivatives is another promising field. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases. By modifying the core structure of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine , researchers aim to enhance its antioxidant effects .

Antitumor and Kinase Inhibitory Activity

Pyrrolopyrazine derivatives, including 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine , have shown potential in cancer therapy. Their ability to inhibit kinases, which are often dysregulated in cancer, makes them valuable as antitumor agents. Studies are focused on understanding the structure-activity relationships to develop more potent and selective kinase inhibitors .

Mechanism of Action

Target of Action

The primary target of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs by forming a hydrogen bond with G485, a residue close to the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring . This interaction inhibits the receptor’s activity, thereby disrupting the downstream signaling pathways .

Biochemical Pathways

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine disrupts these pathways, affecting various biological processes .

Pharmacokinetics

The compound’s low molecular weight suggests it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

In vitro studies have shown that 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

properties

IUPAC Name

5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWNOYGPTTTZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646841
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

958358-00-4
Record name 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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